molecular formula C19H22FN3O2 B3788384 1-[4-[[2-(2-Fluorophenoxy)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone

1-[4-[[2-(2-Fluorophenoxy)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone

Cat. No.: B3788384
M. Wt: 343.4 g/mol
InChI Key: DCQAYIRPQABBQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[[2-(2-Fluorophenoxy)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone is a complex organic compound with a unique structure that includes a fluorophenoxy group, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-[[2-(2-Fluorophenoxy)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-[[2-(2-Fluorophenoxy)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-[[2-(2-Fluorophenoxy)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[[2-(2-Fluorophenoxy)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-[4-[[2-(2-fluorophenoxy)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-14(24)23-11-8-16(9-12-23)22-13-15-5-4-10-21-19(15)25-18-7-3-2-6-17(18)20/h2-7,10,16,22H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQAYIRPQABBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NCC2=C(N=CC=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-[[2-(2-Fluorophenoxy)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone
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1-[4-[[2-(2-Fluorophenoxy)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone
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1-[4-[[2-(2-Fluorophenoxy)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone
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1-[4-[[2-(2-Fluorophenoxy)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone
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1-[4-[[2-(2-Fluorophenoxy)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone
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1-[4-[[2-(2-Fluorophenoxy)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone

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